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Compound of Interest

Compound Name: ZP 120C

Cat. No.: B12408398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ZP 120C, also identified as SER-100, is a synthetic peptide that acts as a potent partial agonist

of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1

(ORL1) receptor. With the chemical sequence Ac-RYYRWKKKKKKK-NH2, this peptide has

demonstrated significant pharmacological effects in preclinical studies, including aquaretic and

cardiovascular activities. This technical guide provides a comprehensive overview of the

available scientific data on ZP 120C, including its mechanism of action, pharmacological

properties, and detailed experimental protocols from key studies. All quantitative data is

summarized in structured tables for ease of reference, and key signaling pathways and

experimental workflows are visualized using diagrams.
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Property Value Reference

CAS Number 383123-18-0 N/A

Synonyms SER-100 [1]

Molecular Formula C85H141N27O15 [2]

Molecular Weight 1781.24 g/mol [2]

Amino Acid Sequence
Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-

Lys-Lys-Lys-Lys-Lys-Lys-NH2
[1]

Chemical Name

L-Lysinamide, N2-acetyl-L-

arginyl-L-tyrosyl-L-tyrosyl-L-

arginyl-L-tryptophyl-L-lysyl-L-

lysyl-L-lysyl-L-lysyl-L-lysyl-L-

lysyl-

[2]

Class
Peptide, ORL1 Receptor

Partial Agonist
[3][4]

Mechanism of Action and Signaling Pathway
ZP 120C exerts its pharmacological effects through its partial agonism at the ORL1 receptor, a

G protein-coupled receptor (GPCR). The ORL1 receptor is primarily coupled to inhibitory G

proteins (Gi/o).

Upon binding of ZP 120C to the ORL1 receptor, the following signaling cascade is initiated:

G Protein Activation: The receptor-agonist complex facilitates the exchange of GDP for GTP

on the α-subunit of the associated Gi/o protein, leading to its activation and dissociation from

the βγ-subunits.

Downstream Effector Modulation:

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase,

resulting in decreased intracellular cyclic AMP (cAMP) levels.
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Ion Channel Regulation: The Gβγ subunits can modulate the activity of various ion

channels, including inwardly rectifying potassium channels (GIRKs) and voltage-gated

calcium channels.

MAPK Pathway Activation: The ORL1 receptor has also been shown to activate mitogen-

activated protein kinase (MAPK) pathways, such as the c-Jun N-terminal kinase (JNK)

pathway.

This signaling cascade ultimately leads to the modulation of neuronal excitability and cellular

function in various tissues.
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Caption: ZP 120C signaling through the ORL1 receptor.

Pharmacological Data
In Vitro Studies
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Assay
Tissue/Ce
ll Line

Species Agonist
Paramete
r

Value
Referenc
e

Electrically

Induced

Contraction

Vas

Deferens
Mouse ZP 120C pEC50 9.5 ± 0.1

[Rizzi et

al., 2002]

Vas

Deferens
Mouse N/OFQ pEC50 8.8 ± 0.1

[Rizzi et

al., 2002]

Vas

Deferens
Mouse ZP 120C

Intrinsic

Activity (vs

N/OFQ)

0.68 ± 0.04
[Rizzi et

al., 2002]

Electrically

Evoked

Contraction

s

Mesenteric

Resistance

Arteries

Rat ZP 120C
Maximal

Inhibition

27 ± 5% at

1 µM

[Simonsen

et al.,

2008]

Mesenteric

Resistance

Arteries

Rat N/OFQ
Maximal

Inhibition

52 ± 3% at

1 µM

[Simonsen

et al.,

2008]
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Model Species
Administrat
ion

Dose Effect Reference

Tail-

Withdrawal

Assay

(Nociception)

Mouse

Intracerebrov

entricular

(i.c.v.)

1 nmol

Pronociceptiv

e effect

(reduced tail-

withdrawal

latency)

[Rizzi et al.,

2002]

Spontaneous

Locomotor

Activity

Mouse

Intracerebrov

entricular

(i.c.v.)

1 nmol

Decreased

locomotor

activity

[Rizzi et al.,

2002]

Aquaretic

Effect in

Congestive

Heart Failure

Rat
Intravenous

(i.v.) infusion

1

nmol/kg/min

for 2.5 h

Increased

diuresis, free

water

clearance,

and fractional

water

excretion

[Hadrup et

al., 2004]

Blood

Pressure in

Isolated

Systolic

Hypertension

Human

Subcutaneou

s (s.c.)

injection

Twice daily

Decreased

systolic and

diastolic

blood

pressure

[Kantola et

al., 2017, as

cited in

ResearchGat

e]

Experimental Protocols
In Vitro: Electrically Induced Contraction in Mouse Vas
Deferens

Tissue Preparation: Vasa deferentia were isolated from male CD-1 mice, and the prostatic

portion was mounted in a 5 ml organ bath containing Krebs solution at 37°C, gassed with

95% O2 and 5% CO2.

Stimulation: Tissues were stimulated with single square pulses of 1 ms duration at a

supramaximal voltage every 10 seconds.
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Data Acquisition: Contractions were recorded isometrically using a force-displacement

transducer.

Protocol: After a 60-minute equilibration period, cumulative concentration-response curves to

ZP 120C or N/OFQ were constructed.

Data Analysis: The potency (pEC50) and intrinsic activity (relative to the maximum effect of

N/OFQ) were calculated.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b12408398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue Preparation

Experiment

Data Analysis

Isolate mouse
vas deferens

Mount prostatic portion
in organ bath

Equilibrate for 60 min
in Krebs solution at 37°C

Electrical stimulation
(1 ms pulses, 0.1 Hz)

Record isometric
contractions

Add cumulative
concentrations of

ZP 120C or N/OFQ

Generate concentration-
response curves

Calculate pEC50 and
intrinsic activity

Click to download full resolution via product page

Caption: Workflow for the mouse vas deferens contraction assay.
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In Vivo: Tail-Withdrawal Assay in Mice
Animals: Male CD-1 mice were used.

Procedure: The distal third of the mouse's tail was immersed in a water bath maintained at

52°C. The latency to the withdrawal of the tail was measured. A cut-off time of 15 seconds

was used to prevent tissue damage.

Drug Administration: ZP 120C (1 nmol) or vehicle was administered intracerebroventricularly

(i.c.v.) in a volume of 5 µl.

Measurements: Tail-withdrawal latencies were measured before and at various time points

after drug administration.

In Vivo: Aquaretic Effect in a Rat Model of Congestive
Heart Failure (CHF)

Animal Model: CHF was induced in male Sprague-Dawley rats by ligation of the left coronary

artery.

Instrumentation: Rats were chronically instrumented with catheters in the femoral artery and

vein for blood pressure monitoring and drug infusion, and a bladder catheter for urine

collection.

Protocol: Conscious, chronically instrumented rats received a constant intravenous infusion

of ZP 120C (1 nmol/kg/min) or vehicle for 2.5 hours.

Measurements: Urine output, urine osmolality, and plasma and urine electrolyte

concentrations were measured to calculate diuresis, free water clearance, and fractional

water excretion.

Synthesis
ZP 120C is a dodecapeptide that can be synthesized using standard solid-phase peptide

synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl)

chemistry.
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Caption: General workflow for solid-phase synthesis of ZP 120C.
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Clinical Development
ZP 120C, under the name SER-100, has been investigated in a clinical trial (NCT01987284) for

the treatment of isolated systolic hypertension. The study was a Phase II, randomized, double-

blind, placebo-controlled trial. While detailed results are not publicly available, it has been

reported that SER-100 successfully decreased systolic and diastolic blood pressure in patients.

[5]

Conclusion
ZP 120C is a potent partial agonist of the ORL1 receptor with demonstrated aquaretic and

antihypertensive effects in preclinical and clinical studies. Its unique pharmacological profile

suggests potential therapeutic applications in conditions characterized by fluid retention and

elevated blood pressure. Further research is warranted to fully elucidate its clinical utility and

safety profile. This technical guide provides a foundational resource for researchers and drug

development professionals interested in ZP 120C and the broader field of ORL1 receptor

modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12408398#zp-120c-cas-number-383123-18-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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